

(Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS number and molecular structure

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Compound of Interest

Compound Name: (Ethoxycarbonylmethyl)dimethylsulfonium bromide

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An In-Depth Technical Guide to **(Ethoxycarbonylmethyl)dimethylsulfonium bromide**: Properties, Synthesis, and Applications

Abstract

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is a pivotal reagent in modern organic synthesis, primarily valued as a stable precursor to a reactive sulfur ylide. This guide provides an in-depth examination of its chemical and physical properties, synthesis, and critical applications. We will explore the mechanistic underpinnings of its utility, focusing on the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this versatile compound in complex molecular construction.

Compound Identification and Physicochemical Properties

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is a quaternary sulfonium salt. Its structure incorporates a positively charged sulfur atom, making the adjacent methylene protons acidic and thus readily removable by a base to form a stabilized ylide. This characteristic is the cornerstone of its synthetic utility.

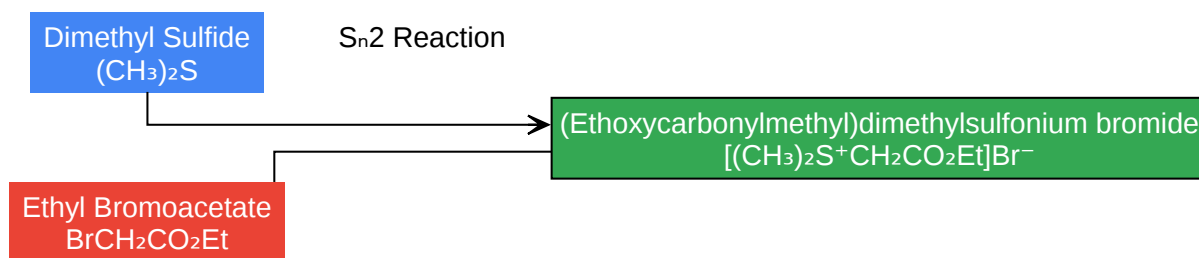
The key identifiers and properties of the compound are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	5187-82-6	[1][2][3]
IUPAC Name	(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide	[2][3]
Molecular Formula	C ₆ H ₁₃ BrO ₂ S	[1][2][3]
Molecular Weight	~231.15 g/mol	[1][4]
Appearance	White to off-white crystals or powder	[3]
Melting Point	90-94 °C	[5]
SMILES	CCOC(=O)C--INVALID-LINK--C.[Br-]	[2][3]
InChI Key	JXFPTJYKYKVENJ-UHFFFAOYSA-M	[2][3][6]

Synthesis of (Ethoxycarbonylmethyl)dimethylsulfonium bromide

The synthesis of sulfonium salts is a fundamental process in organic chemistry, typically achieved through the alkylation of a thioether. **(Ethoxycarbonylmethyl)dimethylsulfonium bromide** is prepared via a direct S-alkylation, a classic SN2 reaction, between dimethyl sulfide and an α-halo ester, ethyl bromoacetate.

The choice of dimethyl sulfide as the nucleophile and ethyl bromoacetate as the electrophile is strategic. Dimethyl sulfide is a readily available and reactive thioether. The reaction proceeds efficiently due to the high nucleophilicity of sulfur and the susceptibility of the carbon-bromine bond in ethyl bromoacetate to nucleophilic attack. The resulting sulfonium salt precipitates from the reaction mixture, facilitating its isolation.



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Caption: Synthesis via S_N2 alkylation of dimethyl sulfide.

Experimental Protocol: Synthesis

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl sulfide (1.0 eq) and a suitable solvent such as acetone or acetonitrile.
- Addition: Slowly add ethyl bromoacetate (1.0 eq) to the flask at room temperature. The selection of a polar aprotic solvent is crucial as it effectively solvates the transition state of the S_N2 reaction without interfering with the nucleophile.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by the precipitation of the white sulfonium salt.
- Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or acetone to remove unreacted starting materials.
- Drying: Dry the purified white solid under vacuum to yield **(Ethoxycarbonylmethyl)dimethylsulfonium bromide**.

Core Application: The Corey-Chaykovsky Reaction

The primary application of **(Ethoxycarbonylmethyl)dimethylsulfonium bromide** is as a precursor to the corresponding sulfur ylide, which is a key intermediate in the Corey-

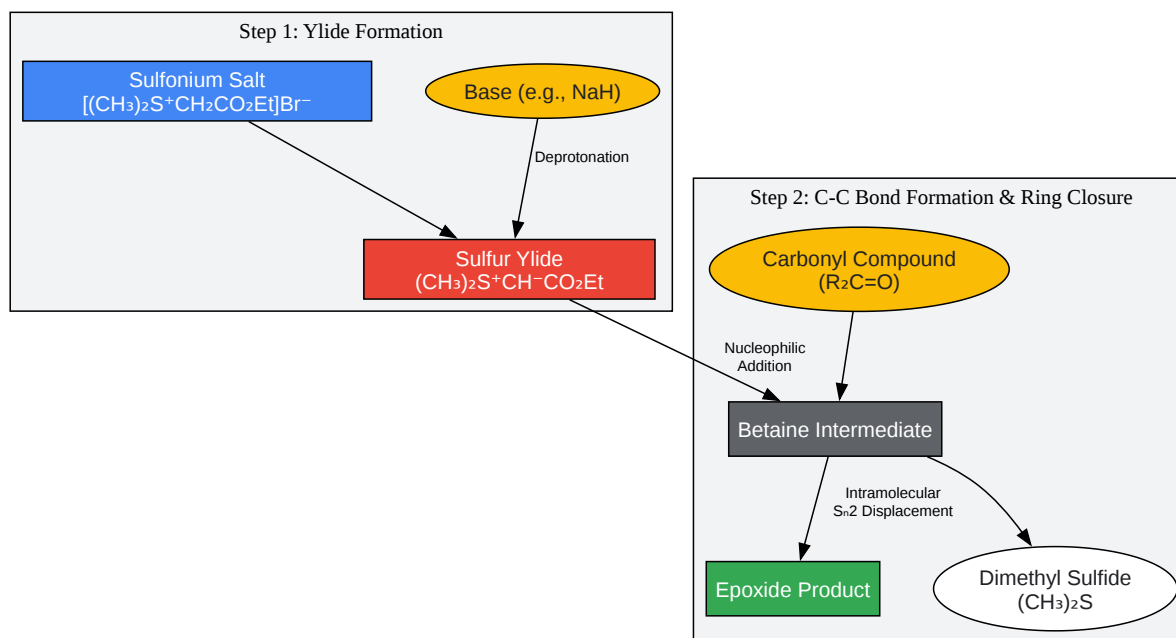
Chaykovsky reaction.^[5] This reaction is a powerful tool for the synthesis of epoxides from carbonyl compounds (aldehydes and ketones) and cyclopropanes from α,β -unsaturated carbonyl compounds.^[5]

Mechanism and Scientific Rationale

The process begins with the deprotonation of the sulfonium salt at the α -carbon using a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an aprotic solvent like THF or DMSO. This choice of base is critical; a nucleophilic base could lead to unwanted side reactions with the ester functionality or the sulfonium center.

The resulting ylide is stabilized by the adjacent ester group, which delocalizes the negative charge, making it less reactive and more selective than unstabilized ylides like that derived from trimethylsulfonium iodide. This stability is key to its synthetic utility.

When the ylide reacts with a ketone or aldehyde, it undergoes a nucleophilic addition to the carbonyl carbon. The resulting betaine intermediate then undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the dimethyl sulfide group to form the three-membered epoxide ring. This pathway contrasts with the Wittig reaction, which would yield an alkene.



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Caption: The Corey-Chaykovsky reaction workflow.

Experimental Protocol: Epoxidation of Cyclohexanone

- **Preparation:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). **Rationale:** Anhydrous and inert conditions are essential as the ylide is highly reactive and sensitive to moisture and oxygen.

- Salt Addition: Add **(Ethoxycarbonylmethyl)dimethylsulfonium bromide** (1.0 eq) portion-wise to the stirred suspension at 0 °C (ice bath).
- Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional hour. The evolution of hydrogen gas indicates the formation of the ylide.
- Substrate Addition: Cool the resulting ylide solution back to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via a syringe.
- Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Stir at 0 °C for 1-2 hours and then at room temperature overnight.
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired epoxide.

Other Noteworthy Synthetic Applications

Beyond its role in the Corey-Chaykovsky reaction, this sulfonium salt is a valuable reagent in other synthetic transformations.

- Synthesis of α -Sulfanyl- β -Amino Acid Derivatives: It has been utilized in reactions with nanocrystalline magnesium oxide for the synthesis of complex amino acid structures.^{[7][8]}
- Modified Corey-Link Reaction: The reagent is useful for the enantiospecific synthesis of aminobicyclohexanedicarboxylic acid, highlighting its utility in constructing stereochemically complex scaffolds for drug discovery.^[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the compound's integrity.

Hazard Class	GHS Classification	Precautionary Statements
Health Hazards	Skin Irritation (Category 2) Eye Irritation (Category 2)[9] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System	H315: Causes skin irritation[10] H319: Causes serious eye irritation[10] H335: May cause respiratory irritation[9][10]
Prevention	P261, P264, P271, P280	Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[11][12]
Response	P302+P352, P304+P340, P305+P351+P338	IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10][11][12]

- Handling: Use in a well-ventilated area or fume hood.[11][12] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[11] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The compound is hygroscopic and should be protected from moisture.[11]

Conclusion

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is more than a mere chemical intermediate; it is a gateway to sophisticated molecular architectures. Its primary role as a stable, accessible precursor to a stabilized sulfur ylide enables critical C-C bond-forming reactions with high efficiency and selectivity. For the drug development professional and the research scientist, a thorough understanding of its properties, mechanism of action, and handling requirements is essential for unlocking its full potential in the synthesis of novel epoxides, cyclopropanes, and other complex organic molecules.

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